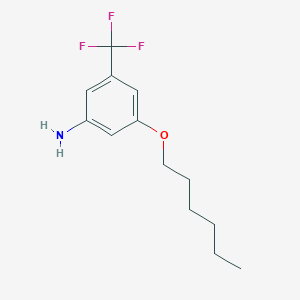

3-(Hexyloxy)-5-(trifluoromethyl)aniline

Description

3-(Hexyloxy)-5-(trifluoromethyl)aniline is a substituted aniline derivative characterized by a trifluoromethyl (-CF₃) group at the 5-position and a hexyloxy (-O-C₆H₁₃) group at the 3-position of the benzene ring. This compound is structurally tailored for applications in medicinal chemistry and materials science, where the trifluoromethyl group enhances metabolic stability and lipophilicity, while the hexyloxy chain may influence solubility and molecular interactions .

Properties

IUPAC Name |

3-hexoxy-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18F3NO/c1-2-3-4-5-6-18-12-8-10(13(14,15)16)7-11(17)9-12/h7-9H,2-6,17H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTAUGTSJXFTGMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC(=CC(=C1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents, such as Umemoto’s reagents, which facilitate the direct introduction of the trifluoromethyl group into aromatic compounds . The reaction conditions often involve the use of radical initiators and specific solvents to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of 3-(Hexyloxy)-5-(trifluoromethyl)aniline may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Hexyloxy)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted aniline derivatives.

Scientific Research Applications

Organic Synthesis

3-(Hexyloxy)-5-(trifluoromethyl)aniline serves as a valuable building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, making it an important intermediate for synthesizing more complex organic molecules.

The trifluoromethyl group enhances the biological activity of pharmaceuticals, making this compound a candidate for drug development. It has been studied for its potential effects on enzyme interactions and protein binding, which are crucial in pharmacological applications.

Material Science

In the industrial sector, this compound is utilized in the production of specialty chemicals, including dyes and pigments. Its stability and reactivity make it suitable for various applications in material science.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study on related compounds demonstrated IC50 values as low as 0.051 µM against pancreatic cancer cell lines, suggesting that structural modifications can enhance antiproliferative effects.

Anti-inflammatory Properties

Research has also focused on the anti-inflammatory potential of structurally similar compounds. One investigation revealed that certain derivatives exhibited up to 53% inhibition of inflammation markers in carrageenan-induced paw edema models, indicating potential therapeutic applications for inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-(Hexyloxy)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-(Hexyloxy)-5-(trifluoromethyl)aniline, highlighting differences in substituents, physicochemical properties, and applications:

*Estimated based on structural analogs.

Key Findings:

Substituent Effects on Lipophilicity :

- Longer alkoxy chains (e.g., hexyloxy) increase LogP, enhancing membrane permeability but reducing aqueous solubility. For example, the hexyloxy analog (estimated LogP ~3.5) is more lipophilic than the methoxy (LogP 2.1) or isopropoxy (LogP ~2.8) derivatives .

- The trifluoroethoxy group (-OCH₂CF₃) combines hydrophobicity with electronic effects, making it useful in fluorinated polymers .

Biological Relevance :

- The 3-(4-methylimidazol-1-yl) derivative (LogP 2.42) is critical in synthesizing nilotinib, a tyrosine kinase inhibitor, due to its ability to form hydrogen bonds with target proteins .

- Methoxy and smaller alkoxy analogs are preferred in agrochemicals for balanced solubility and reactivity .

Synthetic Accessibility :

- Methoxy and trifluoroethoxy derivatives are synthesized via nucleophilic substitution or coupling reactions under mild conditions .

- The hexyloxy variant likely requires longer reaction times or elevated temperatures due to steric hindrance from the bulky alkyl chain.

Thermal Stability :

- Imidazole-containing analogs (e.g., 3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)aniline) exhibit lower melting points (150–152°C) compared to purely alkyl/aryl-substituted derivatives, suggesting reduced crystallinity .

Biological Activity

3-(Hexyloxy)-5-(trifluoromethyl)aniline is an organic compound characterized by the presence of a hexyloxy group and a trifluoromethyl group attached to an aniline structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Antimicrobial Properties

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activity. For instance, studies have shown that similar compounds demonstrate significant antibacterial properties against various pathogens, including Escherichia coli and Candida albicans. The minimum inhibitory concentrations (MICs) for these compounds can be as low as 4.88 µg/mL, showcasing their effectiveness in inhibiting bacterial growth .

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies. These studies typically assess the compound's ability to inhibit the proliferation of cancer cell lines. For example, related compounds have demonstrated IC50 values significantly lower than standard chemotherapeutics like Doxorubicin, indicating a promising therapeutic index against certain cancer types .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoromethyl group may enhance lipophilicity, facilitating better membrane penetration and interaction with cellular targets. This interaction could lead to modulation of key signaling pathways involved in cell proliferation and apoptosis .

Case Studies

- Antiproliferative Activity : In a study assessing various derivatives, compounds similar to this compound showed IC50 values ranging from 0.051 µM to 0.066 µM against pancreatic cancer cell lines, indicating strong antiproliferative effects compared to normal cell lines .

- Comparative Analysis : A comparative study highlighted that the presence of trifluoromethyl groups significantly enhances the biological activity of aniline derivatives when tested against multiple cancer cell lines, including A549 and HCT116 .

Data Tables

| Compound Name | IC50 (µM) against Cancer Cell Lines | MIC (µg/mL) against Bacteria |

|---|---|---|

| This compound | 0.051 - 0.066 (BxPC-3, Panc-1) | 4.88 (E. coli) |

| Doxorubicin | 52.1 | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.